molecular formula C28H22Br2N2O3 B10961603 2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10961603
M. Wt: 594.3 g/mol
InChI Key: MZSCSHGRQQDFDK-UHFFFAOYSA-N
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Description

2-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}-3-(4-BROMOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and methoxy groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}-3-(4-BROMOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This process often requires the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}-3-(4-BROMOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}-3-(4-BROMOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}-3-(4-BROMOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}-3-(4-BROMOPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C28H22Br2N2O3

Molecular Weight

594.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H22Br2N2O3/c1-34-22-13-14-26(35-17-18-5-4-6-20(30)15-18)24(16-22)27-31-25-8-3-2-7-23(25)28(33)32(27)21-11-9-19(29)10-12-21/h2-16,27,31H,17H2,1H3

InChI Key

MZSCSHGRQQDFDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Origin of Product

United States

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